MIC Comparison: (+)-Usnic Acid Exhibits 3.2–6.4× Lower MIC Than (−)-Enantiomer Against MRSA
Against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, (+)-usnic acid demonstrates MIC of 7.8 µg/mL [1], whereas L-(−)-usnic acid shows MIC range of 25–50 µg/mL under comparable testing conditions [2]. This represents a 3.2-fold to 6.4-fold difference in potency favoring the (+)-enantiomer. The difference is further magnified when comparing (+)-usnic acid sodium salt (MIC 4–16 µg/mL against VRE and MRSA) to standard comparator ampicillin, against which MRSA isolates showed resistance at 500 µg/mL [1] and 125 µg/mL [3].
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | (+)-Usnic acid: 7.8 µg/mL (MRSA clinical isolates); sodium salt: 4–16 µg/mL (VRE/MRSA) |
| Comparator Or Baseline | L-(−)-Usnic acid: 25–50 µg/mL (MRSA); Ampicillin: 500 µg/mL (resistant) and 125 µg/mL (non-inhibitory) |
| Quantified Difference | 3.2–6.4× lower MIC vs. (−)-enantiomer; 64× lower MIC vs. ampicillin for resistant strains |
| Conditions | Microdilution assay; MRSA clinical isolates and VRE strains; 24–48 h incubation |
Why This Matters
Selection of (+)-usnic acid over (−)-usnic acid or racemic mixtures provides substantially greater antimicrobial potency against clinically relevant drug-resistant Gram-positive pathogens.
- [1] Singh A, et al. A Mechanistic Insight into the Anti-Staphylococcal Mode of Action of (+)-Usnic Acid and Its Synergy with Norfloxacin Against Methicillin-Resistant Staphylococcus aureus. Biomolecules. 2025;15(6):750. View Source
- [2] Gupta VK, et al. Membrane-damaging potential of natural L-(-)-usnic acid in Staphylococcus aureus. Eur J Clin Microbiol Infect Dis. 2012;31(12):3375-83. View Source
- [3] Elo H, et al. Potent activity of the lichen antibiotic (+)-usnic acid against clinical isolates of vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus. Naturwissenschaften. 2007;94(6):465-8. View Source
